
N-(1-Deoxy-D-fructos-1-yl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Deoxy-D-fructos-1-yl)-L-serine is a type of Amadori compound . Amadori compounds are formed by the reaction of the carbonyl groups of reducing sugars and amino groups of amino acids, peptides, or proteins . They are known to be present in processed foods and may participate in redox reactions mediated by trace metals .
Synthesis Analysis
The synthesis of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), has been studied . The Cu(II)-binding ability of Fru-His was studied along with structurally related molecules L-histidine, dipeptide L-carnosine, and Nα-(1-deoxy-D-fructos-1-yl)-L-arginine (FruArg) at 25 °C using pH-potentiometric titrations .
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), has been analyzed . The ARP would share a similar chemical structure, named as N-(1-deoxy-D-fructos-1-yl)-amino acid/peptide (amino acid-glucose system) after the Amadori rearrangement .
Chemical Reactions Analysis
The chemical reactions of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), have been analyzed . The formation of Cu(II)−FruHis complex species occurs at pH values as low as 2 and that the complexes were redox stable in the pH range 2−10.5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), have been analyzed . The stability of ARPs is influenced by their chemical nature, pH value, temperature, water activity, and food matrix .
Aplicaciones Científicas De Investigación
Detection of Bound-Fumonisins
This compound has been identified in studies related to the detection of bound-fumonisins, such as N-(1-deoxy-d-fructos-1-yl) fumonisin B2 (NDfrc-FB2) and N-(1-deoxy-d-fructos-1-yl) fumonisin B3 (NDfrc-FB3) . These studies involve accurate mass measurements and fragmentation patterns using high-resolution liquid chromatography .
Antioxidant Research
N alpha-(1-deoxy-D-fructos-1-yl)-L-arginine: , a related compound, has been identified as a major active component with strong antioxidative activity, particularly in scavenging hydrogen peroxide .
Food Chemistry
The compound is also mentioned in the context of food chemistry, specifically in the formation of Amadori compounds (ACs) in aqueous models and tomato sauce .
Mecanismo De Acción
The mechanism of action of similar compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-histidine (Fru-His), has been studied . At physiological pH, Cu(II) and FruHis form a dominant coordination species of composition MLH –1 (log β = 5.67), with a presumably deprotonated anomeric hydroxyl group of the fructose portion .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Deoxy-D-fructos-1-yl)-L-serine involves the reaction of L-serine with 1-deoxy-D-fructose in the presence of a catalyst.", "Starting Materials": [ "L-serine", "1-deoxy-D-fructose", "Catalyst" ], "Reaction": [ "Step 1: Dissolve L-serine in water and adjust the pH to around 8.0.", "Step 2: Add 1-deoxy-D-fructose to the L-serine solution.", "Step 3: Heat the mixture to around 100°C for several hours.", "Step 4: Cool the mixture and adjust the pH to around 4.0.", "Step 5: Purify the product using column chromatography or other appropriate methods." ] } | |
Número CAS |
34393-26-5 |
Nombre del producto |
N-(1-Deoxy-D-fructos-1-yl)-L-serine |
Fórmula molecular |
C9H17NO8 |
Peso molecular |
267.234 |
Nombre IUPAC |
(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1 |
Clave InChI |
DUOJOIILYSPOFQ-MLQRGLMKSA-N |
SMILES |
C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O |
Sinónimos |
(S)-1-[(1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-D-fructose; _x000B_D-1-[(L-1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-fructose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



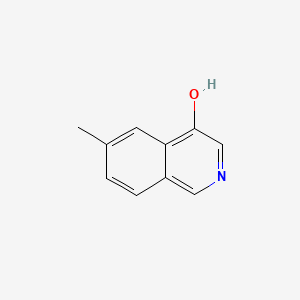


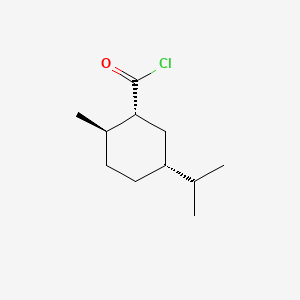


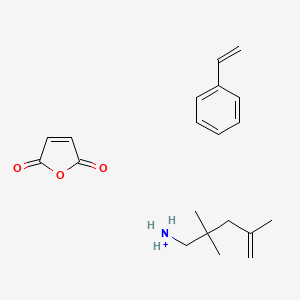
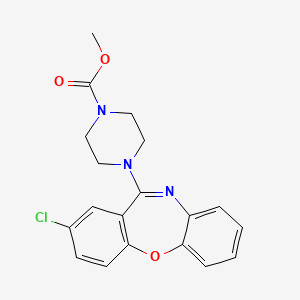
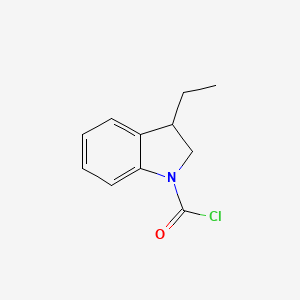

![8-Oxa-3-thiabicyclo[5.1.0]octane](/img/structure/B570018.png)
